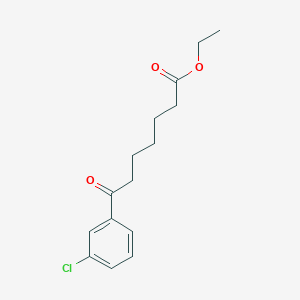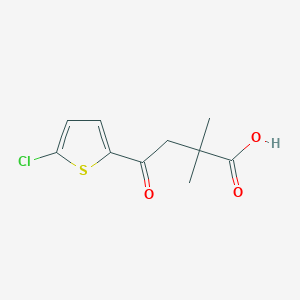
Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate, also known as Ethyl (3-chlorobenzoyl)acetate, is a chemical compound with the linear formula ClC6H4COCH2CO2C2H5 . It has a molecular weight of 226.66 .
Molecular Structure Analysis
The molecular structure of Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate consists of a benzene ring substituted with a chlorine atom and an ester group . The ester group is attached to the benzene ring via a carbonyl group .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate are not available, it’s known that similar compounds can participate in various reactions. For instance, azides can be used as nucleophiles in S N 2 reactions .Physical And Chemical Properties Analysis
Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate has a refractive index of n20/D 1.5460 (lit.) and a density of 1.213 g/mL at 25 °C (lit.) . It’s important to note that these properties can vary depending on the conditions and purity of the compound.Aplicaciones Científicas De Investigación
Synthesis Techniques
Improved Synthesis Methods : Ethyl 7-oxoheptanoate, a close relative of Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate, can be synthesized through oxidation of ethyl or methyl 7-hydroxyheptanoate using PCC, yielding good results (Ballini, Marcantoni, & Petrini, 1991).
Complex Synthesis Pathways : The compound has been used in reactions like the synthesis of 4-Methoxy-6-valeryl-5,6-dihydro-2-pyrone, a key intermediate in creating compounds like pestalotin (Takeda, Amano, & Tsuboi, 1977).
Chemical Reactions and Properties
Photochemical Reactions : Studies on photochemical reactions of similar compounds, such as ethyl 2-oxo-1-cyclohexanecarboxylate, have led to the formation of ethyl 7-oxo-2-heptenoate and related compounds, showcasing its reactive properties in photochemical contexts (Tokuda, Watanabe, & Itoh, 1978).
Structural Analysis : Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a structurally related compound, has been analyzed for its crystal structure and molecular configuration, contributing to understanding similar compounds' properties (Johnson et al., 2006).
Pharmaceutical Applications
- Antiproliferative Activity : Certain derivatives, like 2-adamantyl 7-oxoheptanoate, have shown moderate cytotoxicity against human epithelial lung carcinoma cells, indicating potential therapeutic applications (Nurieva et al., 2015).
Industrial and Other Applications
Intermediate in Dye Synthesis : Ethyl 7-chloro-2-oxoheptylate, another related compound, is used as an intermediate in the synthesis of cilastatin and has applications in simplifying synthesis processes in industrial contexts (Chen Xin-zhi, 2006).
Application in Dye Complexation : Compounds like ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-1-ethyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyridin-3-yl)diazenyl)-5-methylthiophene-3-carboxylate, similar in structure, have been used in complexing with metals for dyeing polyester and nylon fabrics (Abolude et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 7-(3-chlorophenyl)-7-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO3/c1-2-19-15(18)10-5-3-4-9-14(17)12-7-6-8-13(16)11-12/h6-8,11H,2-5,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBRZPLSUWPRNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645577 |
Source


|
| Record name | Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate | |
CAS RN |
898752-18-6 |
Source


|
| Record name | Ethyl 3-chloro-ζ-oxobenzeneheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898752-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














